5-Phenoxyindan-1-one
Overview
Description
5-Phenoxyindan-1-one is an organic compound belonging to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring The phenoxy group attached to the indanone core at the 5-position adds unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxyindan-1-one typically involves the Friedel-Crafts acylation reaction. One common method is the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their derivatives. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.
Industrial Production Methods: Industrial production of this compound may involve the use of high-intensity ultrasound or microwave irradiation to enhance reaction rates and yields. These non-conventional techniques have been shown to be effective in the synthesis of various indanones .
Chemical Reactions Analysis
Types of Reactions: 5-Phenoxyindan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy group or the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of phenoxyquinones.
Reduction: Formation of 5-phenoxyindan-1-ol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
5-Phenoxyindan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Phenoxyindan-1-one involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
1-Indanone: Lacks the phenoxy group, making it less versatile in certain reactions.
2-Phenyl-1,3-indandione: Contains a diketone structure, differing in reactivity and applications.
Phenindione: An anticoagulant with a different mechanism of action.
Uniqueness: 5-Phenoxyindan-1-one is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other indanones may not be suitable.
Properties
IUPAC Name |
5-phenoxy-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15-9-6-11-10-13(7-8-14(11)15)17-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPASMXLOYIBLFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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